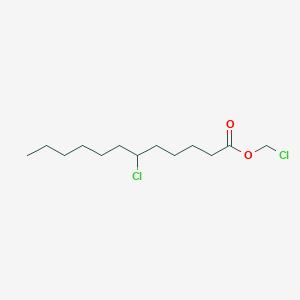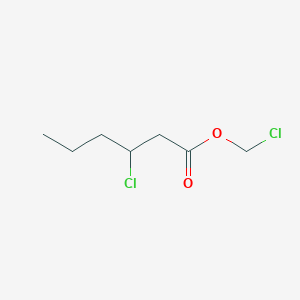
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is a complex organic compound that features a nitrophenyl group, an azetidinone ring, and a butynoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Butynoate Ester: The butynoate ester can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)butanoate: Similar structure but with a butanoate ester instead of a butynoate ester.
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)propanoate: Similar structure but with a propanoate ester instead of a butynoate ester.
Uniqueness
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is unique due to the presence of the butynoate ester, which introduces additional reactivity and potential for further functionalization. The combination of the azetidinone ring and the nitrophenyl group also provides a unique set of chemical properties that can be exploited in various applications.
Eigenschaften
| 83651-55-2 | |
Molekularformel |
C14H12N2O5 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-11(15-13)2-1-3-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h4-7,11H,2,8-9H2,(H,15,17) |
InChI-Schlüssel |
PPOXUIUSJDQQIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)CC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



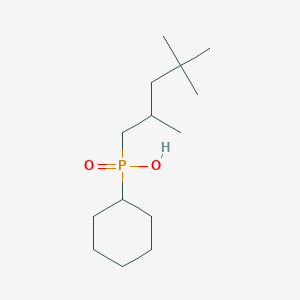
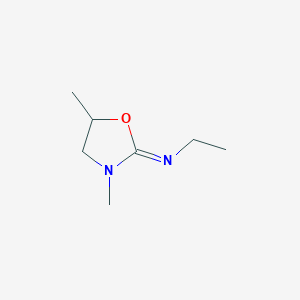
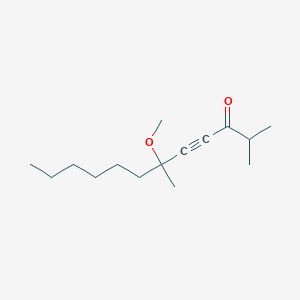
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

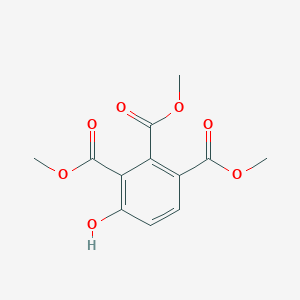
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
